molecular formula C10H12O B12505661 3-(1-Methylcyclopropyl)phenol

3-(1-Methylcyclopropyl)phenol

Cat. No.: B12505661
M. Wt: 148.20 g/mol
InChI Key: ZBYWVDNHRHQHRP-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)phenol is an organic compound with the molecular formula C₁₀H₁₂O. It consists of a phenol group substituted with a 1-methylcyclopropyl group at the third position. This compound is part of the phenolic family, known for their aromatic ring structures and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1-Methylcyclopropyl)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under specific conditions. The presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclopropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Methylcyclopropyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopropyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylcyclopropyl)phenol is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

3-(1-methylcyclopropyl)phenol

InChI

InChI=1S/C10H12O/c1-10(5-6-10)8-3-2-4-9(11)7-8/h2-4,7,11H,5-6H2,1H3

InChI Key

ZBYWVDNHRHQHRP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC(=CC=C2)O

Origin of Product

United States

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